molecular formula C17H19BrN4O2 B12180519 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

Cat. No.: B12180519
M. Wt: 391.3 g/mol
InChI Key: XCKVFMQULJFXDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-b]indazoles, including 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide, typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction can be catalyzed by metal catalysts such as copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), and copper acetate (Cu(OAc)2), which enhance the transformation of the products .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a monoamine oxidase inhibitor, which could have implications for treating neurological disorders.

    Medicine: Explored for its anti-cancer properties and potential antiviral activity against hepatitis C virus (HCV).

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may prevent the breakdown of neurotransmitters, thereby increasing their availability in the brain. Its anti-cancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C17H19BrN4O2/c1-10-14(9-16(24)19-6-3-7-23)11(2)22-17(20-10)13-5-4-12(18)8-15(13)21-22/h4-5,8,23H,3,6-7,9H2,1-2H3,(H,19,24)

InChI Key

XCKVFMQULJFXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCCO

Origin of Product

United States

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